Acetyl isocyanate, (2,4-dichlorophenoxy)-
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Overview
Description
Acetyl isocyanate, (2,4-dichlorophenoxy)- is a chemical compound with the molecular formula C9H5Cl2NO3. It is known for its unique structure, which includes an acetyl isocyanate group attached to a 2,4-dichlorophenoxy moiety. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetyl isocyanate, (2,4-dichlorophenoxy)- typically involves the reaction of 2,4-dichlorophenol with acetyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetone. The reaction mixture is refluxed to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of acetyl isocyanate, (2,4-dichlorophenoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Acetyl isocyanate, (2,4-dichlorophenoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy compounds.
Scientific Research Applications
Acetyl isocyanate, (2,4-dichlorophenoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of acetyl isocyanate, (2,4-dichlorophenoxy)- involves its interaction with nucleophiles, leading to the formation of various products. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity is exploited in various chemical and biological applications.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4-Dichlorophenoxyacetyl chloride: Another derivative used in organic synthesis.
2,4-Dichlorophenoxyethanol: Used in the production of various chemical products.
Uniqueness
Acetyl isocyanate, (2,4-dichlorophenoxy)- is unique due to its combination of an isocyanate group with a 2,4-dichlorophenoxy moiety. This unique structure imparts specific reactivity and properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
5843-44-7 |
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Molecular Formula |
C9H5Cl2NO3 |
Molecular Weight |
246.04 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)acetyl isocyanate |
InChI |
InChI=1S/C9H5Cl2NO3/c10-6-1-2-8(7(11)3-6)15-4-9(14)12-5-13/h1-3H,4H2 |
InChI Key |
GNEPXZTYHFHIEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)N=C=O |
Origin of Product |
United States |
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